molecular formula C10H12Cl3NO2 B3021567 (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 332061-65-1

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No.: B3021567
CAS No.: 332061-65-1
M. Wt: 284.6 g/mol
InChI Key: RNDGKTAEVJUWKK-FJXQXJEOSA-N
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Description

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at the third carbon and a 3,4-dichlorophenyl moiety at the fourth position. Its stereochemistry (S-configuration) and chlorine substituents confer distinct physicochemical and pharmacological properties. The compound, with CAS number 270063-50-8, is commercially available at 95% purity and is utilized in pharmaceutical research, particularly in studies targeting neurotransmitter modulation or enzyme inhibition due to its structural resemblance to bioactive molecules .

Properties

IUPAC Name

(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDGKTAEVJUWKK-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375851
Record name (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270063-50-8
Record name (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by hydrogenation and hydrolysis to yield the desired product. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Hydrogenation: Palladium on carbon (Pd/C) catalyst

    Hydrolysis: Acidic conditions using hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the amino group to form amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Major Products

    Oxidation: Formation of 3,4-dichlorophenylacetic acid.

    Reduction: Formation of 3-amino-4-(3,4-dichlorophenyl)butanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Neurological Disorders :
    • (S)-ADCP has been identified as a potential antagonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in neurological functions such as learning, memory, and addiction. Research indicates that blocking mGluR5 may provide therapeutic benefits for conditions such as anxiety, depression, and schizophrenia.
  • Antidepressant Activity :
    • Studies have shown that (S)-ADCP could exhibit antidepressant-like effects in animal models. Its action on neurotransmitter systems suggests potential utility in treating major depressive disorder.
  • Drug Development :
    • The compound's unique biological activity makes it a candidate for drug development targeting various neurological conditions. Its ability to modulate receptor activity could lead to novel therapeutic agents.

Case Studies

  • Study on mGluR5 Antagonism :
    In a study investigating the effects of (S)-ADCP on mGluR5, researchers found that administration of the compound resulted in reduced anxiety-like behaviors in rodent models. This suggests its potential as a treatment for anxiety disorders.
  • Antidepressant Effects :
    Another study focused on the antidepressant properties of (S)-ADCP demonstrated significant reductions in depressive-like symptoms in mice subjected to stress paradigms. The results indicate that (S)-ADCP may influence serotonin and norepinephrine pathways, similar to traditional antidepressants.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway, by acting as an agonist or antagonist at GABA receptors. This modulation can influence neuronal excitability and has implications for its use in treating neurological conditions.

Comparison with Similar Compounds

(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic Acid Hydrochloride (CAS 331847-11-1)

  • Substituents : Chlorines at positions 2 and 4 on the phenyl ring.
  • Purity : 98% (higher than the 3,4-dichloro analogue) .

(S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride (CAS 331763-58-7)

  • Substituents : Single chlorine at the 4-position.
  • Molecular Weight: 250.12 g/mol (vs. ~294.08 g/mol for the 3,4-dichloro analogue, estimated based on formula C₁₀H₁₁Cl₂NO₂·HCl).
  • Safety Data : Classified with hazard statements H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

(S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride (CAS 270596-38-8)

  • Similarity Score : 0.89 (compared to the 3,4-dichloro compound) .
  • Key Difference : Lack of a second chlorine reduces lipophilicity, which may decrease membrane permeability in biological systems.

Fluorinated Analogues

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride (CAS 270065-76-4)

  • Substituent : Trifluoromethyl (-CF₃) group at the 3-position.
  • Properties : The electron-withdrawing -CF₃ group enhances metabolic stability and alters electronic distribution compared to chlorine substituents.
  • Applications : Used in studies requiring resistance to oxidative degradation .

Enantiomeric Forms

(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic Acid Hydrochloride (CAS 331779-03-4)

  • Stereochemistry : R-configuration at the third carbon.
  • Implications : Enantiomers often exhibit divergent biological activities; the R-form may show reduced efficacy in chiral-specific targets compared to the S-form .

Non-Chlorinated Derivatives

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Substituent: Dimethylamino group instead of aryl chlorine.
  • Applications: Primarily used in peptide synthesis and as a building block for surfactants due to its basic amino group .

Comparative Data Table

Compound Name CAS Number Substituent Position(s) Purity Molecular Weight (g/mol) Key Applications
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid HCl 270063-50-8 3,4-Cl₂ 95% ~294.08* Neurotransmitter studies
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl 331847-11-1 2,4-Cl₂ 98% ~294.08* Enzyme inhibition assays
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid HCl 331763-58-7 4-Cl - 250.12 Drug metabolism research
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid HCl 270065-76-4 3-CF₃ - ~283.68* Metabolic stability assays
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid HCl 331779-03-4 3,4-Cl₂ (R-configuration) - ~294.08* Chiral selectivity studies

*Estimated based on molecular formulas.

Research Findings and Implications

  • Chlorine Position Effects: 3,4-dichloro substitution enhances lipophilicity and receptor binding compared to mono-chlorinated analogues, as seen in neurotransmitter receptor affinity assays .
  • Stereochemical Influence : The S-enantiomer exhibits 10-fold higher activity in GABA receptor modulation compared to the R-form, highlighting the importance of chirality .
  • Fluorine vs. Chlorine : The trifluoromethyl analogue shows a 20% increase in plasma half-life in preclinical models due to reduced cytochrome P450-mediated metabolism .

Biological Activity

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a synthetic compound with notable biological activities that have implications in pharmaceutical research and development. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

  • Chemical Formula : C11H13Cl2N O2·HCl
  • Molecular Weight : Approximately 290.6 g/mol
  • Structural Features :
    • An amino group
    • A butanoic acid backbone
    • A dichlorophenyl group

The presence of chlorine atoms in the phenyl ring enhances the compound's biological activity, making it a subject of interest in medicinal chemistry .

Biological Activities

This compound exhibits several significant biological activities:

  • Neurotransmitter Modulation :
    • The compound has been shown to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. This suggests its potential therapeutic application in neurological disorders .
  • Antioxidant Properties :
    • Preliminary studies indicate that this compound may possess antioxidant capabilities, which could help mitigate oxidative stress in biological systems .
  • Antimicrobial Activity :
    • Initial findings suggest antimicrobial properties against certain pathogens, although further research is needed to confirm these effects .

The exact mechanism of action for this compound remains largely unexplored. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity . This interaction is crucial for understanding the pharmacological profile of the compound.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials :
    • 3,4-Dichlorobenzaldehyde
    • (S)-Alanine
  • Formation of Intermediate :
    • An imine intermediate is formed by reacting 3,4-dichlorobenzaldehyde with (S)-alanine under acidic conditions.
  • Reduction :
    • The imine is reduced using sodium borohydride to yield the corresponding amine.
  • Hydrochloride Formation :
    • The amine is treated with hydrochloric acid to produce the hydrochloride salt .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-3-Amino-4-(phenyl)butanoic acidNo halogen substituentsModerate neurotransmitter modulation
(S)-3-Amino-4-(2-chlorophenyl)butanoic acidSingle chlorine substituentEnhanced receptor binding
(S)-2-Amino-4-(3-chlorophenyl)butanoic acidSingle chlorine substituentVariation in pharmacological effects

The unique dichloro substitution pattern in this compound may enhance its binding affinity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

  • Neuroscience : Research indicates that this compound may play a role in modulating neurotransmitter systems, which could be beneficial for treating conditions like depression or anxiety .
  • Antimicrobial Research : Initial investigations have shown activity against certain bacterial strains, suggesting potential for development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, and how is chirality maintained during synthesis?

  • Methodology : Asymmetric synthesis using chiral auxiliaries (e.g., Boc or Fmoc protection) is critical for preserving the (S)-configuration. Evidence from chiral reagent catalogs indicates that intermediates like Boc-(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (CAS 270063-51-9) and Fmoc-protected derivatives are key precursors . Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended to verify enantiomeric purity.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of NMR (1H/13C for backbone structure and substituent verification), mass spectrometry (HRMS for molecular ion confirmation), and elemental analysis. Purity should be assessed via HPLC with UV detection at 210–254 nm, as referenced in analytical protocols for structurally similar β-amino acid hydrochlorides .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound’s β-amino acid scaffold and dichlorophenyl group make it a candidate for designing enzyme inhibitors (e.g., proteases) or peptidomimetics. Comparative studies with analogs like (S)-3-Amino-4-phenylbutanoic acid hydrochloride (CAS in ) suggest its utility in structure-activity relationship (SAR) studies for optimizing binding affinity and metabolic stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology : Discrepancies may arise from variations in assay conditions (e.g., buffer pH affecting ionization) or impurities in batches. Standardize testing using:

  • Control experiments : Include positive/negative controls (e.g., known inhibitors) and verify compound stability under assay conditions via LC-MS.
  • Batch consistency : Cross-validate purity (>98% by HPLC) and stereochemical integrity (via circular dichroism) across multiple syntheses .

Q. How can researchers optimize the compound’s stability in aqueous solutions for in vivo studies?

  • Methodology : Conduct pH-dependent stability assays (e.g., 1–13 pH range) with UV-Vis or NMR monitoring. For improved stability, consider lyophilization or formulation with cyclodextrins. Evidence from related β-amino acids suggests that hydrochloride salts exhibit better solubility but may require buffered solutions (pH 5–7) to prevent degradation .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations (GROMACS) can model binding to targets like GABA receptors or proteases. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding kinetics .

Key Challenges & Recommendations

  • Chiral Synthesis : Use low-temperature conditions to minimize racemization during deprotection steps .
  • Bioactivity Reproducibility : Pre-screen solvents (e.g., DMSO vs. saline) for compatibility with biological assays .
  • Data Interpretation : Cross-reference NMR assignments with density functional theory (DFT) calculations to resolve ambiguous peaks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
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(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

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